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2-chloro-N-(o-tolylcarbamoyl)benzamide

Catalog No.
S11236217
CAS No.
M.F
C15H13ClN2O2
M. Wt
288.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-N-(o-tolylcarbamoyl)benzamide

Product Name

2-chloro-N-(o-tolylcarbamoyl)benzamide

IUPAC Name

2-chloro-N-[(2-methylphenyl)carbamoyl]benzamide

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

InChI

InChI=1S/C15H13ClN2O2/c1-10-6-2-5-9-13(10)17-15(20)18-14(19)11-7-3-4-8-12(11)16/h2-9H,1H3,(H2,17,18,19,20)

InChI Key

BXURYJIVZUMNBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC(=O)C2=CC=CC=C2Cl

2-chloro-N-(o-tolylcarbamoyl)benzamide is a chemical compound characterized by its unique structure, which includes a chloro group, a benzamide moiety, and an o-tolylcarbamoyl substituent. The molecular formula for this compound is C10H10ClN2OC_{10}H_{10}ClN_{2}O, and it exhibits a monoclinic crystal structure with specific lattice parameters that define its spatial arrangement. The presence of the chloro group enhances its reactivity, making it a subject of interest in various chemical and biological applications .

The chemical behavior of 2-chloro-N-(o-tolylcarbamoyl)benzamide can be explored through several types of reactions:

  • Amidation Reactions: This compound can participate in amidation reactions where amines react with acyl chlorides or carboxylic acids to form amides. The chloro group can facilitate these reactions by acting as a leaving group, thus promoting the formation of the amide bond .
  • Nucleophilic Substitution: The chloro substituent can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles to modify the compound's structure further.
  • Reduction Reactions: Under specific conditions, the compound may also be reduced to yield different derivatives, which can be useful in synthesizing more complex molecules .

2-chloro-N-(o-tolylcarbamoyl)benzamide has demonstrated notable biological activities, particularly in the realm of pharmacology. Compounds with similar structural motifs are often evaluated for their potential as:

  • Antimicrobial Agents: The benzamide derivatives have shown efficacy against various bacterial strains, indicating potential use as antibiotics.
  • Anticancer Properties: Some studies suggest that compounds with similar structures may inhibit cancer cell proliferation, making them candidates for further investigation in cancer therapy .
  • Herbicidal Activity: The presence of the chloro group and the amide functionality contributes to herbicidal properties, which are valuable in agricultural applications .

The synthesis of 2-chloro-N-(o-tolylcarbamoyl)benzamide can be achieved through several methods:

  • Direct Acylation: This method involves reacting o-toluidine with chloroacetyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
  • Coupling Reactions: Utilizing coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), can facilitate the formation of amide bonds between o-toluidine and carboxylic acid derivatives.
  • Fe-mediated Synthesis: Recent advancements have introduced iron-mediated methods that allow for selective amidation from nitroarenes and acyl halides, providing an efficient pathway to synthesize N-aryl amides including this compound .

The unique properties of 2-chloro-N-(o-tolylcarbamoyl)benzamide make it suitable for various applications:

  • Pharmaceutical Development: Its potential antimicrobial and anticancer properties position it as a candidate for drug development.
  • Agricultural Chemicals: Its herbicidal activity allows for its use in formulating effective herbicides.
  • Chemical Intermediates: It serves as an important intermediate in synthesizing more complex organic compounds in research and industrial settings .

Research into the interactions of 2-chloro-N-(o-tolylcarbamoyl)benzamide with biological systems reveals insights into its mechanism of action. Studies typically focus on:

  • Enzyme Inhibition: Investigating how this compound interacts with specific enzymes involved in metabolic pathways can provide information on its therapeutic potential.
  • Receptor Binding Affinity: Understanding how well this compound binds to biological receptors can elucidate its efficacy as a drug candidate.

Such interaction studies are crucial for determining dosage, efficacy, and safety profiles in preclinical and clinical evaluations .

Several compounds share structural similarities with 2-chloro-N-(o-tolylcarbamoyl)benzamide. These include:

  • N-(p-tolylcarbamoyl)benzamide
  • N-(m-tolylcarbamoyl)benzamide
  • 2-chloro-N-(phenylcarbamoyl)benzamide

Comparison Table

Compound NameUnique FeaturesBiological Activity
2-chloro-N-(o-tolylcarbamoyl)benzamideChloro group enhances reactivityAntimicrobial, Herbicidal
N-(p-tolylcarbamoyl)benzamidePara-substituted; different stericsAnticancer
N-(m-tolylcarbamoyl)benzamideMeta-substituted; alters electronic propertiesModerate activity
2-chloro-N-(phenylcarbamoyl)benzamideContains phenyl instead of toluidine; affects solubilityVaries by substitution

The uniqueness of 2-chloro-N-(o-tolylcarbamoyl)benzamide lies in its specific chloro substitution pattern, which significantly influences its reactivity and biological properties compared to these similar compounds.

Multi-Step Synthesis Pathways

Benzoyl Chloride Intermediate Formation

The synthesis of 2-chloro-N-(o-tolylcarbamoyl)benzamide begins with the preparation of 2-chlorobenzoyl chloride, a critical intermediate. A high-yield method involves reacting 2-chlorobenzoic acid with thionyl chloride (SOCl₂) in toluene at 75°C overnight [1]. This exothermic reaction proceeds via nucleophilic acyl substitution, where thionyl chloride acts as both a solvent and a chlorinating agent. The mechanism involves the activation of the carboxylic acid group by SOCl₂, forming a reactive intermediate that releases SO₂ and HCl upon chloride attack. The process achieves quantitative conversion (100% yield) [1], with toluene facilitating easy removal of gaseous byproducts under reduced pressure.

Nucleophilic Acyl Substitution with o-Tolylamine Derivatives

The second step involves reacting 2-chlorobenzoyl chloride with o-tolylamine derivatives to form the target carbamoyl bond. A analogous protocol for N-benzylcarbamothioyl-2-chlorobenzamide synthesis illustrates this process [6]. Here, 2-chlorobenzoyl chloride first reacts with ammonium thiocyanate in acetonitrile to form an acyl isothiocyanate intermediate, which subsequently undergoes nucleophilic attack by benzylamine. Adapting this methodology, o-tolylamine would replace benzylamine, with the amine’s lone pair attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction typically requires inert solvents like acetonitrile or toluene to minimize side reactions [6].

Catalytic Systems for Carbamoyl Bond Formation

While the provided examples do not explicitly use catalysts, carbamoyl bond formation often benefits from base additives to neutralize HCl, shifting equilibrium toward product formation. For instance, triethylamine or DMAP (4-dimethylaminopyridine) could enhance reactivity by deprotonating the amine or stabilizing transition states [2]. In regioselective benzoylation studies, DMAP at low temperatures (−78°C) directs acylation to specific hydroxyl groups via intermediate stabilization [2]. Similarly, employing such bases in the reaction of 2-chlorobenzoyl chloride with o-tolylamine could improve yields by preventing protonation of the amine nucleophile.

Solvent Effects on Reaction Yield and Purity

Solvent choice profoundly impacts reaction efficiency and product purity. Polar aprotic solvents like acetonitrile enhance nucleophilicity of amines, while toluene’s non-polar nature aids in intermediate stabilization during chloride formation [1] [6]. For benzamide derivatives, solvents with high proton-acceptor capacity (e.g., DMSO, DMF) improve solubility and reaction homogeneity [4]. However, in the synthesis of 2-chloro-N-(o-tolylcarbamoyl)benzamide, acetonitrile’s moderate polarity balances solubility and reaction control, yielding 85% product in a model system [6]. Post-reaction, switching to ethanol or dichloromethane enables effective recrystallization by modulating solubility differences between the product and unreacted starting materials [6].

Byproduct Analysis and Purification Strategies

Common byproducts include unreacted 2-chlorobenzoic acid, over-acylated species, and regioisomers. For instance, reversed-phase chromatography of a similar amide reaction revealed co-elution of product (M+H 270) and nicotinuric acid (M+H 181), necessitating gradient optimization [5]. In the title compound’s synthesis, recrystallization from ethanol or dichloromethane effectively removes ammonium chloride and excess thiocyanate [6]. Crystallographic analysis confirms purity, with π-π stacking and hydrogen bonding (N—H⋯S, C—H⋯π) stabilizing the crystal lattice [6]. For complex mixtures, functionalized dry load media or mixed-mode chromatography improves separation by leveraging both hydrophobic and ionic interactions [5].

The thermodynamic stability of 2-chloro-N-(o-tolylcarbamoyl)benzamide has been evaluated through analysis of structural factors and comparison with analogous benzamide derivatives. Thermal stability assessments indicate that the compound remains stable up to approximately 200-250°C, consistent with the thermal behavior observed in similar benzamide derivatives [1] [2] [3].

The compound exhibits multi-step thermal decomposition patterns typical of benzamide derivatives, with decomposition occurring through sequential breakdown of functional groups. The initial decomposition stage involves the breakdown of the carbamoyl linkage, followed by degradation of the aromatic rings and finally the formation of stable residues [1] [2] [3].

Thermodynamic parameters for the compound indicate favorable stability under ambient conditions. The presence of aromatic rings and extensive conjugation contributes to the overall thermodynamic stability of the molecule. The chlorine substituent provides additional stabilization through electron-withdrawing effects, which enhance the resonance stabilization of the aromatic system [1] [2] [3].

ParameterEstimated ValueBasis
Thermal Decomposition Temperature200-250°CSimilar benzamide derivatives [1] [2] [3]
Decomposition MechanismMulti-step decompositionCommon pattern for benzamides [1] [2] [3]
Thermal Stability RangeStable up to ~200°CAnalogous compounds [1] [2] [3]

Solubility Parameters in Organic Solvents

The solubility behavior of 2-chloro-N-(o-tolylcarbamoyl)benzamide in various organic solvents has been analyzed based on structural characteristics and comparison with related benzamide derivatives. The compound demonstrates moderate solubility in polar organic solvents due to its amphiphilic nature, containing both hydrophobic aromatic rings and hydrophilic amide functionalities [4] .

Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) show good solubility for the compound. These solvents can effectively solvate both the polar amide groups and the aromatic rings through dipole-dipole interactions and π-π stacking . The compound exhibits moderate solubility in alcoholic solvents like ethanol and methanol, where hydrogen bonding interactions between the amide groups and the solvent molecules facilitate dissolution [4].

Chlorinated solvents such as chloroform provide moderate solubility due to favorable interactions between the chlorine substituent and the solvent molecules. The compound shows poor solubility in water due to the predominance of hydrophobic aromatic rings, which is consistent with the behavior of similar benzamide derivatives [4].

SolventSolubilityBasis
WaterPoorHydrophobic aromatic rings [4]
EthanolModerateSimilar benzamides [4]
MethanolModerateSimilar benzamides [4]
DMSOGoodSimilar benzamides
DMFGoodSimilar benzamides
ChloroformModerateAnalogous compounds [6]
BenzenePoorHydrophobic nature [4]
AcetoneModerateSimilar compounds [7]
TolueneModerateSimilar compounds

Hydrogen Bonding Capacity Analysis

The hydrogen bonding capacity of 2-chloro-N-(o-tolylcarbamoyl)benzamide has been systematically analyzed based on its functional groups and molecular structure. The compound contains multiple hydrogen bonding sites that significantly influence its physicochemical properties and intermolecular interactions [9].

Primary amide groups present in the molecule act as both hydrogen bond donors (N-H) and acceptors (C=O), enabling the formation of strong intermolecular hydrogen bonds. The carbamoyl functionality provides additional hydrogen bonding sites, with the nitrogen atom serving as a donor and the carbonyl oxygen as an acceptor [9].

The aromatic C-H groups can participate in weak π-H interactions, while the methyl substituent on the tolyl ring contributes to weak van der Waals interactions. The chlorine substituent can act as a weak hydrogen bond acceptor and may participate in halogen bonding interactions [10].

Intramolecular hydrogen bonding between the carbonyl oxygen and nearby N-H groups can occur, as observed in similar benzamide derivatives. This internal hydrogen bonding can influence the compound's conformation and stability [9].

Functional GroupHydrogen Bond CapacityExpected InteractionStrength
Amide N-H (primary)DonorIntermolecular H-bondingStrong
Amide C=O (carbonyl)AcceptorIntermolecular H-bondingStrong
Carbamoyl N-HDonorIntermolecular H-bondingStrong
Carbamoyl C=OAcceptorIntermolecular H-bondingStrong
Aromatic C-HWeak donorWeak π-H interactionsWeak
Methyl C-HWeak donorWeak van der WaalsVery weak
Chloro substituentWeak acceptorWeak halogen bondingWeak

Lipophilicity Measurements (XLogP3-AA Calculations)

The lipophilicity of 2-chloro-N-(o-tolylcarbamoyl)benzamide has been assessed using the XLogP3-AA algorithm, which employs an atom-additive approach to calculate the octanol-water partition coefficient [11] [12]. The estimated XLogP3-AA value ranges from 3.0 to 4.0, indicating moderate to high lipophilicity characteristics [13] [12].

The molecular weight of 288.73 g/mol falls within the acceptable range for drug-like compounds, contributing to the overall lipophilicity profile. The compound contains two aromatic rings that significantly enhance lipophilicity through hydrophobic interactions and π-π stacking [13].

Structural factors influencing lipophilicity include the presence of two hydrogen bond donors (amide N-H groups) and two hydrogen bond acceptors (carbonyl oxygens), which tend to decrease lipophilicity. However, the chlorine substituent provides an electron-withdrawing effect that increases the overall lipophilicity of the molecule [14].

The topological polar surface area is estimated to be approximately 65-75 Ų, indicating moderate polarity. The compound contains 3-4 rotatable bonds, which provide molecular flexibility and can influence membrane permeability [13].

ParameterValue/CountImpact on Lipophilicity
XLogP3-AA (estimated)3.0-4.0 (estimated)Moderate-high lipophilicity
Molecular Weight288.73 g/molModerate size
Topological Polar Surface Area~65-75 Ų (estimated)Moderate polarity
Hydrogen Bond Donors2 (amide N-H groups)Decreases lipophilicity
Hydrogen Bond Acceptors2 (carbonyl oxygens)Decreases lipophilicity
Rotatable Bonds3-4Increases flexibility
Aromatic Rings2Increases lipophilicity
Chlorine Substituent EffectIncreases lipophilicityIncreases lipophilicity

Tautomeric Equilibrium Studies

The tautomeric equilibrium behavior of 2-chloro-N-(o-tolylcarbamoyl)benzamide has been analyzed based on structural considerations and comparison with related benzamide derivatives. The compound can exist in multiple tautomeric forms, with the keto-amide form being the most thermodynamically stable [15] [16].

The keto-amide form represents the predominant tautomer (>90% population) due to aromatic stabilization and favorable hydrogen bonding interactions. This form maintains the integrity of the aromatic rings and allows for optimal resonance stabilization [15] [16].

The enol-imine form represents a minor tautomer (<10% population) that is less stable due to the loss of aromatic character and reduced resonance stabilization. The equilibrium between these forms is temperature-dependent and influenced by solvent effects [15] [16].

Rotameric forms around the amide bonds can exist due to restricted rotation caused by partial double bond character. The presence of bulky substituents creates steric hindrance that influences the preferred conformations [15].

Conformational isomers arise from rotation around single bonds, particularly the C-N bonds connecting the aromatic rings to the carbamoyl group. These conformational preferences are influenced by intramolecular interactions and crystal packing forces [15].

Tautomeric FormStabilityPopulation (estimated)Factors
Keto-amide formMost stable> 90%Aromatic stabilization, H-bonding
Enol-imine formLess stable< 10%Lower stability due to loss of aromaticity
Rotameric formsMultiple conformersTemperature dependentSteric hindrance around amide bonds
Conformational isomersMultiple conformersTemperature dependentRestricted rotation around C-N bonds

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

288.0665554 g/mol

Monoisotopic Mass

288.0665554 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-08-2024

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